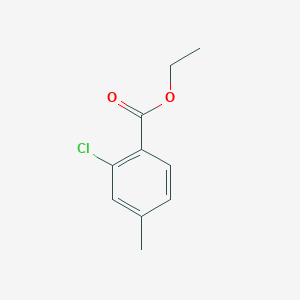

![molecular formula C17H24Cl2NOPPd B3333528 Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) CAS No. 1100332-45-3](/img/structure/B3333528.png)

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)

Overview

Description

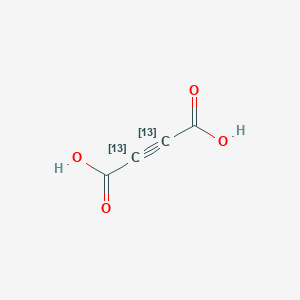

“Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)” is a compound with the empirical formula C17H24Cl2NOPPd and a molecular weight of 466.68 . It is known for its profound biomedical catalytic capabilities and finds extensive application within the pharmaceutical realm .

Molecular Structure Analysis

The compound has a complex structure involving a palladium atom coordinated to two chlorine atoms and a di-tert-butylphosphinooxy group attached to a quinoline ring . The exact three-dimensional structure would require more detailed spectroscopic or crystallographic data.Chemical Reactions Analysis

“Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)” is a catalyst suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama coupling, and Heck reactions .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 242-262°C (decomposition) . .Scientific Research Applications

Catalytic Applications

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) has been utilized as an efficient catalyst in various chemical reactions. Notably, it has been used as a catalyst precursor in the coupling of phenylboronic acid with aryl bromides and chlorides, demonstrating its potential in facilitating complex chemical transformations (Crociani et al., 2008).

Sensing Applications

This compound has also found applications in the development of sensors. Specifically, it has been used as a sensing material to functionalize quartz crystal microbalances (QCM) for detecting carbon monoxide in air, showcasing its utility in environmental monitoring and safety applications (Antonaroli et al., 2015).

Coordination Chemistry and Structural Analysis

In coordination chemistry, the dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) has been a subject of study for its unique structural properties. Its coordination abilities with rhodium(I), palladium(II), and platinum(II) have been systematically studied, providing insights into the complex formation and behavior of such metal-ligand systems (Franciò et al., 2002).

Anticancer Research

Though limited, there has been some exploration into the potential biological applications of palladium(II) complexes, including those with quinoline derivatives, in the context of anticancer research. These studies have focused on understanding the cytotoxic activity of such complexes against various cancer cell lines, thus contributing to the ongoing search for new anticancer agents (Yan et al., 2012).

Mechanism of Action

Target of Action

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium-based catalyst . The primary targets of this compound are organic substrates involved in various types of coupling reactions .

Mode of Action

The compound interacts with its targets by facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It does so by accelerating the rate of reaction, allowing these bonds to form under milder conditions than would otherwise be possible .

Biochemical Pathways

The compound is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are fundamental to the synthesis of complex organic molecules, affecting pathways involved in the production of pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

In the context of a chemical reaction, the compound’s efficiency, selectivity, and turnover frequency can be considered analogous to bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon-carbon and carbon-heteroatom bonds . This enables the synthesis of complex organic molecules from simpler precursors .

Properties

IUPAC Name |

ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJIYKGGIOACAN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2NOPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

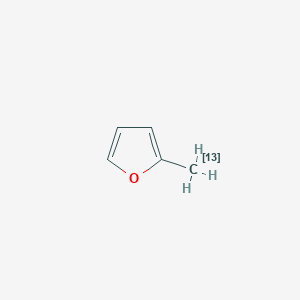

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)

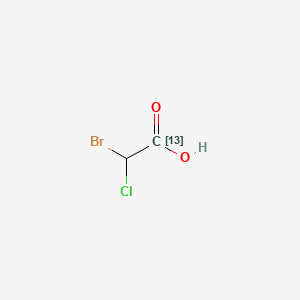

![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)